molecular formula C14H17Cl2NO4 B2969896 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2309730-00-3

2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

Cat. No.: B2969896
CAS No.: 2309730-00-3
M. Wt: 334.19
InChI Key: KATZXQCYDNAVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of dichloro-substituted benzamide and a hydroxyethoxy-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with a suitable amine derivative. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethoxy group can form hydrogen bonds with active sites, while the dichloro-substituted benzamide moiety can interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{[3-(2-hydroxyethoxy)tetrahydrofuran-3-yl]methyl}benzamide
  • 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzenesulfonamide

Uniqueness

2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is unique due to its specific substitution pattern and the presence of both hydroxyethoxy and dichloro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c15-10-1-2-11(12(16)7-10)13(19)17-8-14(21-6-4-18)3-5-20-9-14/h1-2,7,18H,3-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATZXQCYDNAVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.